6-Methyl-1,2,4-triazin-3-amine
Overview
Description
6-Methyl-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making these compounds valuable in different chemical reactions and applications.
Mechanism of Action
Target of Action
6-Methyl-1,2,4-triazin-3-amine is a derivative of the 1,2,4-triazine class of compounds . These compounds are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . .
Mode of Action
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities.
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the interactions of 6-Methyl-1,2,4-triazin-3-amine with enzymes, proteins, and other biomolecules.
Cellular Effects
Several triazine derivatives have shown significant activity against different tumor cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazine derivatives are known to undergo a variety of organic transformations . These transformations could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Triazine-based compounds are known for their high chemical stability . This suggests that this compound could potentially exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Triazine derivatives are known to undergo a variety of organic transformations . These transformations could potentially influence the metabolic pathways that this compound is involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,4-triazin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-4-methyl-6-methoxy-1,3,5-triazine with hydrazine hydrate. This reaction is carried out in an ethanol solvent at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,4-triazin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and alkyl halides, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, oxidized derivatives, and reduced forms of the original compound.
Scientific Research Applications
6-Methyl-1,2,4-triazin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-methyl-1,3,5-triazine:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine:
Uniqueness
6-Methyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-methyl-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-3-2-6-4(5)8-7-3/h2H,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIPZMXRDYIYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422529 | |
Record name | 6-methyl-1,2,4-triazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18915-36-1 | |
Record name | 6-methyl-1,2,4-triazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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